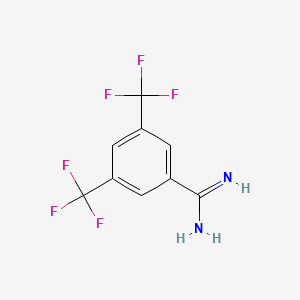

3,5-Bis-trifluoromethyl-benzamidine

Description

BenchChem offers high-quality 3,5-Bis-trifluoromethyl-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis-trifluoromethyl-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H6F6N2 |

|---|---|

Molecular Weight |

256.15 g/mol |

IUPAC Name |

3,5-bis(trifluoromethyl)benzenecarboximidamide |

InChI |

InChI=1S/C9H6F6N2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H3,16,17) |

InChI Key |

NKSWBGJHZIMJCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamidine: Properties, Synthesis, and Applications

Introduction

3,5-Bis(trifluoromethyl)benzamidine is a halogenated aromatic compound featuring a benzamidine core flanked by two highly electronegative trifluoromethyl (CF₃) groups. This unique substitution pattern imparts significant and desirable characteristics, making it a valuable building block in modern organic and medicinal chemistry. The strong electron-withdrawing nature of the CF₃ groups profoundly influences the molecule's reactivity, lipophilicity, and metabolic stability, rendering it a key intermediate in the synthesis of pharmacologically active agents and advanced materials.[1][2][3]

The amidine functional group is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets, particularly serine proteases.[4][5] The combination of the reactive amidine moiety with the stability-enhancing trifluoromethyl groups makes 3,5-bis(trifluoromethyl)benzamidine a compound of considerable interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its primary applications.

Physicochemical and Structural Properties

The defining features of 3,5-bis(trifluoromethyl)benzamidine are the two CF₃ groups positioned meta to the amidine substituent. These groups are powerfully electron-withdrawing, which decreases the basicity of the amidine group compared to unsubstituted benzamidine. This modulation of pKa is a critical aspect in drug design, as it affects the ionization state of the molecule at physiological pH and thus its interaction with target enzymes. Furthermore, the CF₃ groups significantly increase the molecule's lipophilicity, which can enhance membrane permeability and bioavailability.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 97603-94-6 (for Hydrochloride salt) | [6][7] |

| Molecular Formula | C₉H₆F₆N₂ | [8] |

| Molecular Weight | 256.15 g/mol (Free base) | [8] |

| 292.61 g/mol (Hydrochloride salt) | [6][7] | |

| Appearance | Solid | [9] |

| Predicted XlogP | 3.2 | [8] |

| InChI Key | NKSWBGJHZIMJCJ-UHFFFAOYSA-N (Free base) | [8] |

Synthesis and Characterization

The most common and efficient laboratory-scale synthesis of 3,5-bis(trifluoromethyl)benzamidine hydrochloride is achieved via the Pinner reaction.[10][11] This classical method involves the acid-catalyzed reaction of the corresponding nitrile, 3,5-bis(trifluoromethyl)benzonitrile, with an alcohol to form an intermediate imino ester (Pinner salt), which is then treated with ammonia to yield the target amidine.

Detailed Synthesis Protocol: Pinner Reaction

This protocol describes the conversion of 3,5-bis(trifluoromethyl)benzonitrile to 3,5-bis(trifluoromethyl)benzamidine hydrochloride.

Causality and Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture will hydrolyze the reactive nitrilium ion intermediate and the Pinner salt, leading to the formation of the corresponding ester or amide as a byproduct and significantly reducing the yield of the desired amidine.[10] Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

-

Acid Catalyst: The reaction requires a strong acid, typically gaseous hydrogen chloride (HCl), to protonate the nitrile nitrogen. This protonation activates the nitrile carbon toward nucleophilic attack by the alcohol.[11][12]

-

Low Temperature: The initial formation of the Pinner salt is exothermic and the salt itself can be thermally unstable. Conducting the reaction at low temperatures (0 °C) minimizes side reactions and prevents degradation.[10]

-

Ammonolysis: The intermediate Pinner salt is converted to the amidine by nucleophilic substitution with ammonia. Using a solution of ammonia in an alcohol simplifies handling and ensures a controlled reaction.

Step-by-Step Methodology:

-

Preparation: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

-

Reaction Setup: To the flask, add 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Acidification: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution becomes saturated.

-

Pinner Salt Formation: Seal the flask and allow it to stand at 0-4 °C for 24-48 hours. The intermediate ethyl 3,5-bis(trifluoromethyl)benzimidate hydrochloride (Pinner salt) will typically precipitate as a white solid.

-

Isolation of Intermediate (Optional but Recommended): Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials.

-

Ammonolysis: Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol. Cool the suspension to 0 °C and then add a saturated solution of ammonia in ethanol (approx. 2.0 eq).

-

Amidine Formation: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting solid residue is crude 3,5-bis(trifluoromethyl)benzamidine hydrochloride. This can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield the final product as a white crystalline solid.

Characterization Workflow

Caption: Synthesis and Characterization Workflow.

-

¹H NMR: To confirm the structure, look for characteristic peaks for the aromatic protons and the -NH₂ protons of the amidine group.

-

¹⁹F NMR: A singlet peak will confirm the chemical equivalence of the two -CF₃ groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the free base (m/z 256.04) or protonated molecule should be observed.[8]

-

FT-IR: Look for characteristic N-H stretching bands for the amidine group.

Chemical Reactivity and Applications

The primary utility of 3,5-bis(trifluoromethyl)benzamidine lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical sector.[1][2] The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.[13]

Application in Medicinal Chemistry: Serine Protease Inhibition

Benzamidine derivatives are classical competitive inhibitors of trypsin-like serine proteases, such as thrombin and plasmin.[4][5][14] The positively charged amidinium group mimics the natural substrate (arginine or lysine) and binds reversibly to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes.[15]

The 3,5-bis(trifluoromethyl)phenyl portion of the molecule provides several advantages:

-

Enhanced Hydrophobicity: The CF₃ groups increase lipophilicity, which can lead to stronger binding interactions within the active site through hydrophobic contacts.[4]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to metabolic oxidation, which can increase the in vivo half-life of a drug candidate.

-

Modulated pKa: The electron-withdrawing groups lower the pKa of the amidine, ensuring it remains protonated and active at physiological pH.

Caption: Benzamidine Inhibition of Serine Proteases.

This compound serves as a crucial starting material for building more complex, non-covalent inhibitors where the 3,5-bis(trifluoromethyl)phenyl group is oriented to occupy other binding pockets for increased potency and selectivity.[16]

Safety and Handling

3,5-Bis(trifluoromethyl)benzamidine hydrochloride should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[9][17]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[9]

Conclusion

3,5-Bis(trifluoromethyl)benzamidine is a strategically important chemical intermediate. Its synthesis, while requiring careful control of reaction conditions, is straightforward via the Pinner reaction. The unique electronic and steric properties conferred by the dual trifluoromethyl substituents make it an invaluable building block for the development of potent and metabolically robust therapeutic agents, particularly in the field of serine protease inhibition. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this versatile compound in their research endeavors.

References

- 3,5-Bis(trifluoromethyl)

- 3,5-Bis(trifluoromethyl)benzamide - Chem-Impex.

- 3,5-Bis(trifluorometil)benzamida - Chem-Impex.

- 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | CAS 97603-94-6 | SCBT. Santa Cruz Biotechnology.

- 97603-94-6 | MFCD00276604 | 3,5-Bis-trifluoromethyl-benzamidine; hydrochloride | acints. Acros Organics.

- 3,5-bis(trifluoromethyl)benzamidine hydrochloride (C9H6F6N2) - PubChemLite. PubChemLite.

- Pinner reaction - Wikipedia. Wikipedia.

- Pinner Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences.

- 3,5-Bis(trifluoromethyl)benzamide 97 22227-26-5 - Sigma-Aldrich. Sigma-Aldrich.

- 3,5-Bis(trifluoromethyl)benzimidamide hydrochloride | 97603-94-6 - Sigma-Aldrich. Sigma-Aldrich.

- A Lewis acid-promoted Pinner reaction - BJOC - Beilstein Journals. Beilstein Journals.

- Inhibition of four human serine proteases by substituted benzamidines - PubMed. PubMed.

- Inhibition of serine proteinases by benzamidine deriv

- Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?

- Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva.

Sources

- 1. avanihotels.com [avanihotels.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | CAS 97603-94-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 97603-94-6 | MFCD00276604 | 3,5-Bis-trifluoromethyl-benzamidine; hydrochloride | acints [acints.com]

- 8. PubChemLite - 3,5-bis(trifluoromethyl)benzamidine hydrochloride (C9H6F6N2) [pubchemlite.lcsb.uni.lu]

- 9. 3,5-Bis(trifluoromethyl)benzimidamide hydrochloride | 97603-94-6 [sigmaaldrich.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. Pinner Reaction [organic-chemistry.org]

- 12. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 13. jelsciences.com [jelsciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 16. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 17. 3,5-双(三氟甲基)苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic and Synthetic Elucidation of 3,5-Bis(trifluoromethyl)benzamidine: A Technical Guide for Advanced Research

Introduction: The Significance of Fluorinated Benzamidines in Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The 3,5-bis(trifluoromethyl)phenyl motif is a particularly valuable substituent in this regard, with its strong electron-withdrawing nature significantly influencing the physicochemical properties of the parent molecule. When this motif is coupled with the benzamidine functional group—a key pharmacophore known for its ability to mimic protonated arginine and engage in crucial hydrogen bonding interactions with biological targets—the resultant compound, 3,5-bis(trifluoromethyl)benzamidine, emerges as a molecule of significant interest for researchers in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the spectroscopic characteristics and a reliable synthetic route for this compound, offering a foundational dataset for its application in advanced research.

Synthesis of 3,5-Bis(trifluoromethyl)benzamidine via the Pinner Reaction

The Pinner synthesis is a classic and highly reliable method for the preparation of benzamidines from the corresponding benzonitriles.[2][3][4] This two-step process involves the formation of an intermediate imidate salt (a Pinner salt), followed by aminolysis to yield the desired amidine hydrochloride. The free base can then be obtained by neutralization.

Experimental Protocol: Pinner Synthesis

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

-

Preparation: Under a dry atmosphere (e.g., nitrogen or argon), suspend 3,5-bis(trifluoromethyl)benzonitrile in a mixture of anhydrous diethyl ether and an equimolar amount of anhydrous ethanol.

-

Acidification: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored carefully.

-

Precipitation: Continue the addition of HCl until the starting material is consumed (monitored by TLC). The imidate hydrochloride will precipitate as a white solid.

-

Isolation: Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield the ethyl 3,5-bis(trifluoromethyl)benzimidate hydrochloride.

Step 2: Aminolysis to 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride

-

Reaction Setup: Dissolve the Pinner salt in anhydrous ethanol at room temperature.

-

Ammonolysis: To the stirred solution, add a solution of anhydrous ammonia in ethanol.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature until the imidate is fully consumed (monitored by TLC or ¹H NMR).

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is 3,5-bis(trifluoromethyl)benzamidine hydrochloride.

The following diagram illustrates the workflow for the Pinner synthesis.

Caption: General workflow for the spectroscopic characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3,5-bis(trifluoromethyl)benzamidine, electrospray ionization (ESI) is a suitable technique.

The predicted monoisotopic mass of the neutral molecule (C₉H₆F₆N₂) is approximately 256.04 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 257.05.

Predicted Fragmentation Pattern:

The fragmentation of benzamidines in the mass spectrometer can provide structural information. Key predicted fragments for 3,5-bis(trifluoromethyl)benzamidine include:

-

Loss of NH₃: A fragment corresponding to the loss of ammonia from the protonated molecule.

-

Formation of the Benzoyl Cation: Cleavage of the C-N bond can lead to the formation of the 3,5-bis(trifluoromethyl)benzoyl cation.

-

Loss of CF₃: Fragmentation involving the loss of a trifluoromethyl group.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 257.05 | Protonated molecular ion |

| [M+H - NH₃]⁺ | 240.02 | Loss of ammonia |

| [C₈H₃F₆]⁺ | 213.02 | Phenyl cation after CO loss |

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): For structural confirmation, perform MS/MS analysis on the [M+H]⁺ ion to observe the characteristic fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive and procedural framework for the synthesis and spectroscopic characterization of 3,5-bis(trifluoromethyl)benzamidine. The provided protocols for the Pinner synthesis, NMR, IR, and MS analysis are based on established chemical principles and data from closely related structures. This information serves as a valuable resource for researchers and scientists, enabling the confident synthesis and unambiguous identification of this important fluorinated building block for applications in drug development and materials science.

References

-

The Chemistry of the Amidines. - ResearchGate. [Link]

-

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - NIH. [Link]

-

10.7: Functional Groups and IR Tables - Chemistry LibreTexts. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. [Link]

-

INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [Link]

-

Benzamidine HCl - SpectraBase. [Link]

-

Benzamide-simplified mass spectrum.[2] | Download Scientific Diagram - ResearchGate. [Link]

-

IR: amines. [Link]

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles - MDPI. [Link]

-

3,5-Bis(trifluorometil)benzamida - Chem-Impex. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Comparison of methods for benzamide synthesis from benzonitrile - ResearchGate. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. [Link]

-

Pinner Reaction - Organic Chemistry Portal. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. [Link]

-

PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. [Link]

Sources

- 1. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinner Reaction [organic-chemistry.org]

The 3,5-Bis(trifluoromethyl)benzamidine Scaffold: A Technical Guide to Its Biological Activity as Serine Protease Inhibitors

This guide provides an in-depth technical exploration of 3,5-bis(trifluoromethyl)benzamidine derivatives, a chemical class of significant interest in drug discovery and development. We will delve into the core principles of their biological activity, focusing on their potent inhibition of serine proteases, the underlying mechanisms of action, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for therapeutic innovation.

Introduction: The Strategic Advantage of the 3,5-Bis(trifluoromethyl)phenyl Moiety

The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in modern medicinal chemistry. The presence of two trifluoromethyl (-CF3) groups imparts a unique combination of properties to the parent molecule. These groups are strongly electron-withdrawing and significantly increase the lipophilicity of the compound. This enhanced lipophilicity can improve membrane permeability and interactions with hydrophobic pockets in biological targets.[1] Furthermore, the -CF3 groups are metabolically stable and can block sites of oxidative metabolism, often leading to improved pharmacokinetic profiles.

When this scaffold is combined with a benzamidine functional group, it creates a potent pharmacophore for the inhibition of a specific class of enzymes: the trypsin-like serine proteases. The basic amidine group serves as a powerful mimic of the protonated side chains of arginine and lysine, the canonical substrates for these enzymes, allowing for strong and specific interactions within the enzyme's active site.[2][3]

Mechanism of Action: Competitive Inhibition of Trypsin-Like Serine Proteases

The primary mechanism by which 3,5-bis(trifluoromethyl)benzamidine derivatives exert their biological activity is through the competitive inhibition of serine proteases.[3][4] These enzymes, which include crucial players in blood coagulation such as thrombin and Factor Xa, feature a catalytic triad (Ser-His-Asp) in their active site and a distinct substrate specificity pocket (the S1 pocket).[5]

In trypsin-like proteases, the S1 pocket is a deep, narrow cavity with an aspartic acid residue (Asp189) at its base. This negatively charged residue forms a key salt bridge with the positively charged side chains of incoming arginine or lysine substrates. Benzamidine derivatives exploit this feature with remarkable efficiency. The protonated amidinium group directly mimics the guanidinium or ammonium groups of arginine and lysine, respectively, forming a strong ionic bond with Asp189 and effectively anchoring the inhibitor in the active site.[6][7] This binding event physically occludes the active site, preventing the natural substrate from binding and halting the catalytic cycle.

The 3,5-bis(trifluoromethyl)phenyl portion of the inhibitor extends out from the S1 pocket and engages in secondary interactions with other, more variable regions of the enzyme surface. The nature and orientation of these substituents are critical for determining the inhibitor's potency and selectivity for different serine proteases.[2]

Signaling Pathway: The Coagulation Cascade

A primary therapeutic application for inhibitors of serine proteases like thrombin and Factor Xa is the modulation of the blood coagulation cascade to prevent thrombosis. The following diagram illustrates the central role of these enzymes and the points of intervention for benzamidine-based inhibitors.

Caption: Inhibition points within the blood coagulation cascade.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of benzamidine derivatives are governed by the physicochemical properties of the substituents on the phenyl ring.[2] For the 3,5-bis(trifluoromethyl)benzamidine scaffold, these two -CF3 groups establish a foundation of high lipophilicity and metabolic stability.

Quantitative SAR studies on various substituted benzamidines have revealed key principles:[2]

-

Hydrophobicity: Increased hydrophobicity of substituents generally enhances binding to thrombin, where interactions with non-polar surface regions are significant.

-

Electronic Effects: The binding to enzymes like plasmin is sensitive to the electron-donating properties of the substituents.

-

Steric Factors: The size and shape of the substituents, described by parameters like molar refractivity and molecular weight, are crucial for optimal interactions with the complex surface topology of enzymes like trypsin.

The 3,5-bis(trifluoromethyl) substitution pattern provides a distinct advantage by placing bulky, hydrophobic groups in positions that can interact with secondary binding pockets or surface residues outside the primary S1 pocket, potentially leading to enhanced affinity and selectivity compared to unsubstituted benzamidine.

Table 1: Physicochemical Properties and Their Influence on SAR

| Property | Influence on Biological Activity | Rationale |

| Amidine Group (pKa) | Essential for high-affinity binding to the S1 pocket. | The positively charged amidinium ion forms a critical salt bridge with the conserved Asp189 residue in trypsin-like serine proteases.[6] |

| Lipophilicity (LogP) | Generally increases potency, particularly for thrombin. | Enhances interactions with hydrophobic regions on the enzyme surface and can improve cell permeability. The two -CF3 groups significantly increase LogP.[2] |

| Substituent Size/Shape | Dictates selectivity among different serine proteases. | The topology of the active site cleft varies between proteases. Bulky groups like -CF3 can create favorable interactions in some enzymes while causing steric hindrance in others.[2] |

| Electronic Nature | Modulates binding affinity, especially for plasmin. | Electron-donating or -withdrawing groups can influence the electrostatic potential of the molecule and its interaction with the enzyme's electrostatic surface.[2] |

Experimental Protocols for Assessing Biological Activity

Evaluating the inhibitory potential of 3,5-bis(trifluoromethyl)benzamidine derivatives requires robust and reproducible enzymatic assays. The following section provides a detailed, step-by-step methodology for a typical serine protease inhibition assay using a chromogenic or fluorogenic substrate.

Experimental Workflow Diagram

Caption: General workflow for a serine protease inhibition assay.

Detailed Protocol: Serine Protease Inhibition Assay

This protocol is a self-validating system designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target serine protease (e.g., Thrombin, Factor Xa, Trypsin).

A. Materials and Reagents

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.[1] (Prepare fresh and degas).

-

Target Enzyme: Purified human serine protease (e.g., Thrombin, Factor Xa). Store as per manufacturer's instructions, typically at -80°C in small aliquots.

-

Chromogenic/Fluorogenic Substrate: Specific for the target enzyme (e.g., Pefachrome-FXA for Factor Xa, Boc-Val-Pro-Arg-NHMec for Thrombin).[1][8] Prepare a concentrated stock solution in DMSO or water.

-

Test Inhibitor: 3,5-Bis(trifluoromethyl)benzamidine derivative. Prepare a 10 mM stock solution in 100% DMSO.

-

Positive Control: A known inhibitor of the target enzyme (e.g., Benzamidine HCl).[9]

-

Negative Control: 100% DMSO.

-

Microplate: 96-well, flat-bottom, clear (for chromogenic) or black (for fluorogenic) assay plate.

-

Microplate Reader: Capable of kinetic measurements at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from chromogenic substrates; λex 360 nm, λem 480 nm for AMC release from fluorogenic substrates).[8]

B. Experimental Procedure

-

Inhibitor Dilution Series:

-

Create a serial dilution of the test inhibitor stock solution in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended to span a wide concentration range.

-

Causality: Using a serial dilution in DMSO first ensures that the final concentration of DMSO in all wells remains constant, preventing solvent effects from confounding the results.

-

-

Assay Plate Preparation:

-

In a 96-well plate, add 2 µL of each inhibitor dilution (and controls) to the appropriate wells.

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of a pre-diluted enzyme solution (prepared in Assay Buffer to yield a final concentration that gives a linear reaction rate over 30-60 minutes).

-

Self-Validation: Include wells for "no enzyme" (background control) and "no inhibitor" (100% activity control).

-

-

Pre-incubation:

-

Mix the plate gently and incubate at room temperature (or 37°C) for 15 minutes.[8]

-

Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is crucial for measuring competitive inhibition accurately.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution (pre-diluted in Assay Buffer) to all wells, bringing the total volume to 200 µL.

-

Immediately place the plate in the microplate reader.

-

Measure the rate of product formation (increase in absorbance or fluorescence) kinetically over 30-60 minutes, taking readings every 60 seconds.[8]

-

C. Data Analysis

-

Calculate Initial Velocities (V₀):

-

For each well, determine the initial reaction rate (V₀) by performing a linear regression on the linear portion of the kinetic curve (absorbance/fluorescence vs. time). The slope of this line is the initial velocity.

-

-

Determine Percent Inhibition:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background))

-

-

Calculate IC50:

-

Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Conclusion

Derivatives of 3,5-bis(trifluoromethyl)benzamidine represent a highly validated and promising class of serine protease inhibitors. Their mechanism of action is well-understood, relying on the potent and specific interaction of the benzamidine moiety with the S1 pocket of trypsin-like enzymes. The bis(trifluoromethyl)phenyl scaffold provides key advantages in terms of lipophilicity, metabolic stability, and the potential for enhanced potency and selectivity through secondary interactions. The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of new analogues, enabling researchers to effectively advance the development of these compounds for a range of therapeutic applications, most notably in the fields of anticoagulation and inflammation.

References

-

Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.[2]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.[3]

-

Thorpe, R., & Tarelli, E. (2000). Meta-benzamidine derivatives as serine protease inhibitors. Google Patents, EP1009758B1.[1]

-

Krieger, M., Kay, L. M., & Stroud, R. M. (1974). Structure and specific binding of trypsin: comparison of inhibited derivatives and a model for substrate binding. Journal of Molecular Biology, 83(2), 209-230.[6]

-

Aso, K., & Aito, Y. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated poly(p-phenylene ethynylene)s. Chemical Communications, 51(40), 8483-8486.[7]

-

Stürzebecher, J., Prasa, D., Hauptmann, J., Vieweg, H., & Wikström, P. (1999). Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry, 42(18), 3591-3599.[10]

-

GE Healthcare. (n.d.). Affinity Chromatography Handbook: Principles and Methods. Retrieved from Cytiva.[11]

-

Venkatraman, S., Bogen, S. L., Arasappan, A., Bennett, F., Chen, K., & Chen, L. (2010). Structure-based design, synthesis and structure-activity relationship studies of HIV-1 protease inhibitors incorporating phenyloxazolidinones. Bioorganic & Medicinal Chemistry Letters, 20(2), 689-693.[12]

-

Berndt, K. D. (2015). Answer to "Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?". ResearchGate.[9]

-

Wikipedia. (n.d.). Benzamidine. Retrieved February 15, 2026.[4]

-

Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.[5]

-

Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry.[13]

-

Pinto, D. J., Orwat, M. J., Quan, M. L., Han, W., Galemmo, R. A., & Amparo, E. (2001). Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants. Journal of Medicinal Chemistry, 44(4), 566-578.[14]

-

Das, A., & Roy, N. (2002). Structure-based design and synthesis of HIV-1 protease inhibitors employing beta-D-mannopyranoside scaffolds. Bioorganic & Medicinal Chemistry Letters, 12(13), 1763-1766.[15]

-

Martin, S. L., Adair, J. E., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 972683.[8]

-

Hauptmann, J., Hoffmann, J., & Markwardt, F. (1976). [Effects of aromatic bisamidines on blood coagulation and fibrinolysis]. Acta Biologica et Medica Germanica, 35(5), 635-644.[16]

Sources

- 1. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 12. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 14. Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-based design and synthesis of HIV-1 protease inhibitors employing beta-D-mannopyranoside scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Effects of aromatic bisamidines on blood coagulation and fibrinolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 3,5-Bis-trifluoromethyl-benzamidine as a serine protease inhibitor

[2]

Protocol: Determination of Inhibition Constant ( )

This protocol uses a chromogenic substrate (L-BAPNA) to determine the

Materials

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl

, pH 8.0.[2] -

Enzyme: Bovine Trypsin (Stock: 10

M in 1 mM HCl).[2] -

Substrate: N

-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).[2] -

Inhibitor: 3,5-BTFB (100 mM DMSO stock).[2]

-

Detection: 96-well microplate reader (Absorbance at 405 nm).[2]

Experimental Workflow

-

Substrate Preparation: Prepare a 2 mM stock of L-BAPNA in the Assay Buffer.[1][2]

-

Inhibitor Dilution Series:

-

Prepare 8 concentrations of 3,5-BTFB in DMSO ranging from 0

M to 500 -

Note: Ensure final DMSO concentration in the assay is constant (e.g., 2%) and

to avoid enzyme denaturation.[2]

-

-

Plate Setup:

-

Reaction Initiation:

-

Measurement: Monitor

every 30 seconds for 10 minutes.

Data Analysis

-

Calculate initial velocity (

) for each well (slope of the linear portion of the curve).[2] -

Plot

vs. [Inhibitor].[2] -

Fit data to the Morrison Equation (for tight binding) or standard IC50 equation.[2]

-

Calculate

using the Cheng-Prusoff equation :

Application: Crystallographic Soaking[2]

3,5-BTFB is an excellent fragment for structural biology due to its high electron density (6 Fluorine atoms), which provides a strong anomalous signal or clear density in difference maps (

Protocol:

-

Crystal Growth: Grow apo-crystals of the serine protease (e.g., Trypsin) using standard hanging drop vapor diffusion.[2]

-

Soak Solution: Prepare a soaking solution containing the mother liquor + 10 mM 3,5-BTFB.

-

Tip: If precipitation occurs, reduce concentration to 2 mM and increase soak time.

-

-

Soaking: Transfer crystals to the soak solution.

-

Duration: 1 to 24 hours. (Monitor for crystal cracking, which indicates lattice changes due to binding or DMSO shock).[2]

-

-

Cryo-protection: Transfer to cryo-protectant (Mother liquor + 25% Glycerol + Inhibitor) and flash freeze in liquid nitrogen.[2]

-

Analysis: Look for density in the S1 pocket.[2] The -CF

groups should be clearly resolvable.

Troubleshooting & Validation

| Observation | Probable Cause | Corrective Action |

| Precipitation in Assay | Hydrophobicity of 3,5-BTFB | Reduce stock concentration; ensure DMSO is < 5%; add 0.01% Triton X-100 to buffer. |

| No Inhibition | Hydrolysis of Amidine | Check stock age.[2] Verify structure via LC-MS (Target Mass: ~257 m/z [M+H]+). |

| Non-Linear Kinetics | Enzyme Instability | Ensure CaCl |

| Crystal Cracking | DMSO Shock | Step-wise increase of DMSO concentration in the soaking drop. |

References

-

General Benzamidine Inhibition

-

Fragment-Based Screening & Crystallography

-

Katz, B. A., et al. "Design of potent protein kinase inhibitors using the bis-arylamine scaffold." Chemistry & Biology.[2][5] (Relevant context for amidine/kinase inhibitor parallels).

-

Note on 3,5-Bis-CF3: This motif is widely referenced in fragment libraries (e.g., Diamond Light Source XChem) for exploring hydrophobic sub-pockets.[2]

-

-

Cheng-Prusoff Equation

Disclaimer: This protocol is for research use only. 3,5-Bis-trifluoromethyl-benzamidine is not approved for therapeutic use in humans.[2]

Sources

- 1. vsnchem.com [vsnchem.com]

- 2. PubChemLite - 3,5-bis(trifluoromethyl)benzamidine hydrochloride (C9H6F6N2) [pubchemlite.lcsb.uni.lu]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AEBSF hydrochloride, serine protease inhibitor (CAS 30827-99-7) | Abcam [abcam.com]

Application Note: 3,5-Bis(trifluoromethyl)benzamidine as a High-Fidelity Probe in Structural Proteomics and Fragment-Based Drug Discovery

Topic: 3,5-Bis(trifluoromethyl)benzamidine in Proteomics and Structural Biology Content Type: Advanced Application Note & Protocol Guide Audience: Senior Research Scientists, Structural Biologists, and Medicinal Chemists

Abstract

While unsubstituted benzamidine is a ubiquitous reagent for general protease inhibition during cell lysis, 3,5-Bis(trifluoromethyl)benzamidine (3,5-BTFB) represents a specialized evolution of this scaffold, engineered for high-precision applications in structural biology and Fragment-Based Drug Discovery (FBDD). This guide delineates the application of 3,5-BTFB not merely as a preservative, but as a

Technical Overview & Chemical Logic

The Molecule

-

CAS: 2338-76-3 (Free base) / 97603-94-6 (HCl salt)

-

Molecular Weight: ~256.15 g/mol

-

Key Structural Features:

-

Amidine Headgroup: Mimics the side chain of Arginine, forming a critical salt bridge with Aspartate (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

-

3,5-Bis(trifluoromethyl) Substitution:

-

NMR Utility: Provides a single, intense singlet in

NMR spectra due to chemical symmetry and free rotation, eliminating signal complexity. -

Electronic Effect: The electron-withdrawing

groups lower the -

Hydrophobic Reach: The bulky

groups probe the hydrophobic distinct regions of the S1 pocket, often inducing distinct conformational freezing compared to the smaller parent molecule.

-

-

Mechanism of Action

3,5-BTFB functions as a reversible, competitive inhibitor of trypsin-like serine proteases. It occupies the active site, preventing substrate access. In FBDD, it serves as a "spy molecule"—a ligand with known affinity that is displaced by novel fragments, reporting the binding event via a shift or disappearance of its NMR signal.

Core Applications

Application A: NMR Reporter Assays (FAXS)

The primary high-value application of 3,5-BTFB is in Fluorine chemical Anisotropy and Exchange Screening (FAXS) . Because proteins are generally devoid of fluorine, the background signal is zero.

-

The Principle: 3,5-BTFB binds to the target protein (e.g., Thrombin). The bound state has a very broad NMR linewidth (due to slow tumbling of the protein). When a library fragment competes for the same site and displaces 3,5-BTFB, the probe returns to its free, fast-tumbling state, resulting in the re-emergence of a sharp, narrow NMR signal.

-

Why 3,5-BTFB? Its moderate binding affinity (

typically in the low

Application B: Crystallographic Chaperone

In X-ray crystallography, protease flexibility can hinder diffraction quality. 3,5-BTFB is used to:

-

Lock Conformations: Stabilize the activation loop and S1 pocket of proteases.

-

Map Hydrophobicity: Identify accessible hydrophobic sub-sites adjacent to the catalytic triad, guiding the design of more potent inhibitors (e.g., expanding into the S3/S4 sites).

Application C: High-Stringency Lysis Inhibition

For proteomes rich in aggressive serine proteases (e.g., pancreatic tissue, digestive tract lysates), standard benzamidine may be insufficient due to rapid off-rates. The enhanced lipophilicity of 3,5-BTFB can provide superior occupancy in proteases with hydrophobic S1 clefts, offering a more robust "proteome shield" during initial extraction.

Visualizing the Workflows

Diagram 1: Mechanism of NMR Displacement Assay (FAXS)

This diagram illustrates the logic of using 3,5-BTFB as a spy molecule to detect fragment binding.

Caption: Logical flow of a competition binding assay. The 3,5-BTFB probe acts as a reporter; its signal sharpness correlates inversely with protein binding.

Diagram 2: Protease Inhibition Pathway

The structural basis for using 3,5-BTFB in lysis buffers.

Caption: Mechanism of proteolytic protection. 3,5-BTFB outcompetes native substrates for the S1 pocket, preventing sample degradation.

Experimental Protocols

Protocol A: NMR Competition Screening (FAXS)

Objective: Identify novel fragments that bind to the Trypsin/Thrombin active site by displacing 3,5-BTFB.

Materials:

-

Target Protein: Recombinant Trypsin or Thrombin (High purity, >95%).

-

Probe: 3,5-Bis(trifluoromethyl)benzamidine HCl.[1]

-

Buffer: 50 mM Tris-d11 (deuterated), 150 mM NaCl, pH 7.4.

-

Fragment Library: 500-1000 fragments dissolved in DMSO-d6.

Step-by-Step Methodology:

-

Probe Calibration (

Determination):-

Prepare a fixed concentration of 3,5-BTFB (e.g., 50

) in NMR tubes. -

Titrate increasing concentrations of the target protein (0 to 100

). -

Record 1D

NMR spectra (CPMG pulse sequence to suppress broad protein signals). -

Result: The signal intensity of the sharp free ligand peak will decrease as protein concentration increases. Calculate

based on the fraction bound.

-

-

Assay Setup (The "Spy" Mix):

-

Prepare a master mix containing:

-

Target Protein: 10

. -

3,5-BTFB Probe: 20

(Excess ensures visible signal). -

Buffer: Up to final volume.

-

-

Note: At this ratio, a significant fraction of the protein is bound, and the free ligand signal is reduced/broadened.

-

-

Fragment Screening:

-

Aliquot the master mix into 96-well plates or NMR tubes.

-

Add test fragments (typically 200-500

final concentration). -

Include a Positive Control (Unsubstituted Benzamidine) and a Negative Control (DMSO only).

-

-

Data Acquisition:

-

Run 1D

NMR. -

Hit Criteria: Any sample showing a significant increase in the sharp signal intensity of 3,5-BTFB compared to the negative control indicates that the fragment has displaced the probe.

-

Protocol B: High-Stringency Lysis Buffer Preparation

Objective: Maximal preservation of proteome integrity in tissues with high serine protease activity (e.g., Pancreas).

Formulation (100 mL):

| Component | Concentration | Purpose |

| Tris-HCl (pH 8.0) | 50 mM | Buffering agent (optimal for most proteases, hence inhibition is critical). |

| NaCl | 150 mM | Ionic strength. |

| 3,5-BTFB | 2 - 5 mM | Primary Serine Protease Inhibitor. |

| EDTA | 1 mM | Metalloprotease inhibition. |

| Triton X-100 | 1% (v/v) | Membrane solubilization. |

Procedure:

-

Dissolve 3,5-Bis(trifluoromethyl)benzamidine HCl in a small volume of water or DMSO before adding to the buffer. Note: The bis-CF3 groups increase lipophilicity; if solubility is slow in cold buffer, pre-dissolve in DMSO.

-

Add to the lysis buffer immediately prior to use (fresh preparation is recommended to prevent hydrolysis or precipitation, though benzamidines are generally stable).

-

Keep lysates on ice at all times.

Validation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| NMR: No signal change upon adding positive control. | Protein concentration too low or Probe concentration too high. | Re-optimize the Protein:Probe ratio. Ensure the protein is active (check with chromogenic substrate). |

| NMR: Probe signal is split or asymmetric. | Slow exchange regime or impurities. | Check purity of 3,5-BTFB. Ensure pH is stable (fluorine shifts are pH sensitive). |

| Lysis: Protein degradation still observed. | Non-serine proteases active. | 3,5-BTFB is specific to Serine proteases. Add inhibitors for Cysteine (E-64) and Aspartyl (Pepstatin A) proteases. |

| Solubility: Precipitate in buffer.[2] | Hydrophobicity of | Lower concentration to 1 mM or include 5-10% Glycerol/DMSO to aid solubility. |

References

-

Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society, 125(47), 14620-14625.

- Reuben, J. (1974). "Bioinorganic Chemistry: Lanthanides as Probes in Systems of Biological Interest." Handbook on the Physics and Chemistry of Rare Earths.

-

Bode, W., & Huber, R. (1992). "Natural protein proteinase inhibitors and their interaction with proteinases." European Journal of Biochemistry, 204(2), 433-451. (Structural basis of benzamidine binding).

-

Santa Cruz Biotechnology. "3,5-Bis(trifluoromethyl)benzamidine hydrochloride Product Data." (Chemical properties and CAS verification).

-

RCSB Protein Data Bank. "Ligand Summary: Benzamidine derivatives in complex with Trypsin/Thrombin." (Verification of binding modes).

Disclaimer: This Application Note is for research purposes only. 3,5-Bis(trifluoromethyl)benzamidine is a toxic chemical; consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Guide: Procurement and Application of 3,5-Bis(trifluoromethyl)benzamidine

Topic: Purchasing and Utilizing 3,5-Bis(trifluoromethyl)benzamidine for Research Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Procurement Specialists

Introduction & Compound Significance

3,5-Bis(trifluoromethyl)benzamidine (often supplied as the hydrochloride salt) is a critical pharmacophore and synthetic building block in drug discovery.[1][2] Its structural significance lies in the dual nature of its functional groups:

-

The Amidine Moiety: A strong basic group (

) that mimics the guanidinium side chain of Arginine. This makes it a classic P1 residue mimetic for targeting the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, Trypsin). -

The 3,5-Bis(trifluoromethyl)phenyl Group: The electron-withdrawing nature of the two

groups modulates the acidity of the amidine protons and significantly increases lipophilicity (

This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a precursor for synthesizing pyrimidine-based heterocyclic libraries .

Sourcing & Procurement Specifications

To ensure experimental reproducibility, procurement must distinguish between the free base and the salt form. The Hydrochloride (HCl) salt is the industry standard due to its superior stability and water solubility.

Key Specification Table

| Parameter | Specification Requirement | Notes |

| Compound Name | 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride | Do not confuse with the benzamide or benzonitrile precursors. |

| CAS Number | 97603-94-6 (HCl salt) | CAS for free base is distinct; verify specific salt form. |

| Molecular Formula | MW: 292.61 g/mol | |

| Purity Grade | >98% recommended for crystallographic soaking studies. | |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or hydrolysis. |

| Solubility | Soluble in Water, Methanol, DMSO | Free base is poorly soluble in water. |

| Storage | Desiccate at +4°C or -20°C | Hygroscopic. Protect from moisture to prevent hydrolysis to the amide. |

Procurement Decision Tree (QC Logic)

Caption: Decision logic for sourcing 3,5-Bis(trifluoromethyl)benzamidine to ensure stability and assay compatibility.

Handling & Stability

-

Hygroscopicity: The HCl salt attracts atmospheric moisture. Weighing should be performed quickly, or in a dry box if high precision is required.

-

Stability: Stable in solid form for >2 years if desiccated. In solution (DMSO/Water), the amidine group is susceptible to slow hydrolysis to the amide (

) at basic pH or elevated temperatures. -

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

Application Note: Chemical Synthesis

Primary Application: Synthesis of Pyrimidines via Condensation.

Benzamidines react with 1,3-dicarbonyls (e.g., acetylacetone, beta-keto esters) to form pyrimidine rings. The electron-deficient nature of the 3,5-bis(

Protocol A: Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine

Rationale: This reaction demonstrates the utility of the compound as a building block for heterocyclic libraries.

Reagents:

-

3,5-Bis(trifluoromethyl)benzamidine HCl (1.0 eq)

-

Acetylacetone (1.2 eq)

-

Sodium Ethoxide (NaOEt) or Potassium Carbonate (

) (2.5 eq) -

Ethanol (anhydrous)[3]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the benzamidine salt in 5 mL of anhydrous ethanol in a round-bottom flask.

-

Neutralization: Add 2.5 mmol of base (

or NaOEt) to liberate the free amidine in situ. Stir for 15 minutes at Room Temperature (RT). -

Addition: Dropwise add 1.2 mmol of acetylacetone.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS. -

Workup: Cool to RT. Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

Reaction Pathway Diagram:

Caption: Condensation pathway of 3,5-Bis(trifluoromethyl)benzamidine with 1,3-dicarbonyls to form pyrimidines.

Application Note: Biological Assays

Primary Application: Serine Protease Inhibition (Fragment Screening).

The compound acts as a competitive inhibitor.[4] The

Protocol B: Determination of against Thrombin

Rationale: To validate the compound's activity as a P1 mimetic inhibitor.

Materials:

-

Enzyme: Human Thrombin (0.1 nM final concentration).

-

Substrate: Fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Inhibitor: 3,5-Bis(trifluoromethyl)benzamidine HCl (Stock: 10 mM in DMSO).

Step-by-Step Methodology:

-

Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

-

Note: Avoid aqueous stock solutions for long-term storage to prevent hydrolysis.

-

-

Dilution Series: Prepare 8-point serial dilutions (e.g., 100

M to 0.1 -

Pre-incubation: Add 10

L of diluted inhibitor and 40 -

Initiation: Add 50

L of Substrate solution ( -

Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

-

Analysis: Calculate initial velocity (

) for each concentration. Plot

Quality Control Protocol

Protocol C: Verification via HPLC Before use in sensitive biological assays, verify the integrity of the amidine group.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m). -

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Expected Result: The highly polar amidine salt will elute earlier than the corresponding nitrile or amide degradation products. The electron-withdrawing

groups may cause it to retain slightly longer than unsubstituted benzamidine.

References

-

Chemical Identity & Properties

-

Synthesis Applications (Pyrimidine Formation)

-

Protease Inhibition Mechanisms

-

Stubbs, M. T., & Bode, W. (1993). A player of many parts: the spotlight falls on thrombin's structure. Thrombosis Research. [Link]

-

- Safety & Handling

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Using 3,5-Bis-trifluoromethyl-benzamidine in Your Research

Welcome to the technical support center for 3,5-Bis-trifluoromethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. As a potent serine protease inhibitor and a valuable synthetic intermediate, its unique properties, driven by the trifluoromethyl groups, require careful consideration in experimental design.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My 3,5-Bis-trifluoromethyl-benzamidine hydrochloride is not dissolving in my aqueous assay buffer. What should I do?

A: This is the most frequently encountered issue. The two trifluoromethyl (CF3) groups significantly increase the lipophilicity of the molecule, making it poorly soluble in aqueous solutions, despite being a hydrochloride salt.[1][2] The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all samples, including controls.

Q2: What are the correct storage conditions for this compound?

A: For long-term stability, 3,5-Bis-trifluoromethyl-benzamidine hydrochloride should be stored as a solid in a tightly sealed container in a cool, dry, and dark place.[3][4] Many suppliers recommend storage at room temperature.[4][5] Once dissolved into a stock solution (e.g., in DMSO), it should be stored at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption.

Q3: I am observing unexpected inhibition of cellular activity or enzyme function in my experiment. Could this compound be the cause?

A: Yes, this is highly probable. The core chemical structure, benzamidine, is a well-established competitive inhibitor of trypsin and other serine proteases.[6][7] The amidine group mimics the side chain of arginine, allowing it to bind to the S1 pocket of these enzymes.[7] If your experimental system (e.g., cell lysate, serum-containing media) contains active serine proteases, you will likely observe their inhibition. It is crucial to run control experiments to determine if this off-target inhibition is confounding your results.

Q4: What are the primary safety hazards associated with 3,5-Bis-trifluoromethyl-benzamidine, and what precautions are necessary?

A: Similar compounds with trifluoromethyl groups and aromatic structures can be irritants. You should assume the compound may cause skin, eye, and respiratory irritation.[8][9][10] Always handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhaling dust.[10][11] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[3][9] Refer to the supplier-specific Safety Data Sheet (SDS) before use.

Part 2: In-Depth Troubleshooting Guides

This section explores specific experimental problems with detailed causal explanations and solutions.

Guide 1: Solubility, Solution Preparation, and Stability

Q: I need to prepare a 10 mM stock solution. What is the best practice?

A: Preparing a stable, concentrated stock is the foundation of reproducible results. The key is selecting an appropriate organic solvent and ensuring the compound is fully dissolved before making any aqueous dilutions.

Protocol 1: Step-by-Step Guide for Preparing a Solubilized Stock Solution

-

Pre-Weighing: Allow the vial of 3,5-Bis-trifluoromethyl-benzamidine hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Solvent Selection: Use high-purity, anhydrous DMSO. While other solvents like ethanol can be used, DMSO is generally superior for achieving higher stock concentrations.

-

Dissolution: Add the appropriate volume of DMSO directly to the vial to achieve your target concentration (e.g., for 10 mg of a compound with MW 292.61 g/mol , add 341.8 µL of DMSO for a 100 mM stock).

-

Ensure Complete Solubilization: Vortex the solution vigorously. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.

Q: My compound precipitates when I add it to my cell culture media or assay buffer. How can I fix this?

A: This is a classic solubility problem that occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. The trifluoromethyl groups drive this precipitation.[1]

Causality & Solution Workflow:

The primary cause is the "crash out" of a lipophilic compound when the organic solvent it was dissolved in is diluted into an aqueous phase. The final concentration of your compound is the critical factor.

-

Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble and work within that range.

-

Check Buffer pH: The solubility of compounds with ionizable groups like amidines can be pH-dependent. Ensure the pH of your final assay buffer is consistent and consider if it is impacting solubility.

-

Use of Surfactants (Advanced): In biochemical assays (not cell-based), a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) can help maintain the solubility of hydrophobic compounds. This must be validated to ensure the surfactant itself does not affect the assay.

Below is a workflow to guide your troubleshooting process.

Caption: Workflow for troubleshooting compound precipitation.

Guide 2: Assay Interference and Off-Target Effects

Q: I am running a fluorescence-based assay and my signal is decreasing in the presence of the compound, even in my no-enzyme control. What could be happening?

A: This suggests direct interference with the assay's detection method. Aromatic compounds, especially those with electron-withdrawing groups like trifluoromethyls, can sometimes cause fluorescence quenching.

Troubleshooting Steps:

-

Confirm Interference: Run a control experiment with your fluorescent substrate/product and the compound, but without any enzyme or cells. Scan a range of compound concentrations to see if there is a dose-dependent decrease in fluorescence.

-

Switch Detection Method: If quenching is confirmed, the most reliable solution is to switch to a non-fluorescent detection method if possible, such as an absorbance-based (colorimetric) or luminescence-based assay.

-

Use a Different Fluorophore: If you must use a fluorescence assay, try a different fluorescent probe with excitation and emission wavelengths that are less likely to be affected by the compound.

Q: How can I be sure that the effects I'm seeing are due to inhibition of my target of interest and not just non-specific inhibition of a contaminating protease?

A: This is a critical question for data integrity, given the compound's known activity as a serine protease inhibitor.[7]

Experimental Design for Specificity:

-

Use a Purified System: Whenever possible, test the compound on your purified target protein to eliminate the variable of other proteases.

-

Counter-Screening: Test your compound against a panel of common serine proteases (e.g., trypsin, thrombin, chymotrypsin) to understand its inhibitory profile.

-

Use a Negative Control Compound: Synthesize or purchase a structurally similar analogue of 3,5-Bis-trifluoromethyl-benzamidine that lacks the benzamidine group (e.g., 3,5-Bis(trifluoromethyl)benzamide or 3,5-Bis(trifluoromethyl)benzoic acid).[5][12] This control will help determine if the effects are specifically due to the protease-inhibiting moiety.

-

Protease Inhibitor Cocktails: If working with a complex mixture like a cell lysate, ensure it is pre-treated with a broad-spectrum protease inhibitor cocktail that does not contain benzamidine to inhibit other proteases before adding your compound of interest.

The diagram below illustrates the primary mechanism of potential off-target effects.

Caption: Potential sources of off-target effects and assay interference.

Part 3: Physicochemical Properties Summary

For your convenience, the key properties of 3,5-Bis-trifluoromethyl-benzamidine hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 97603-94-6 | [4][13][14] |

| Molecular Formula | C₉H₇ClF₆N₂ | [4][13] |

| Molecular Weight | 292.61 g/mol | [4][13] |

| Melting Point | ~118 °C | [4] |

| Predicted logP | 3.2 | [15] |

| Appearance | White to off-white solid | Generic Observation |

| Storage | Store at room temperature, keep dry and cool | [4] |

References

- 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/product/3830-3-45/3,5-Bis(trifluoromethyl)benzylamine]

- 3,5-Bis(trifluoromethyl)benzaldehyde Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC380050050]

- Benzamidine (hydrochloride) Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/14519m.pdf]

- 4-(Trifluoromethyl)benzamidine Hydrochloride Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/T3115_EN.pdf]

- 3,5-Bis(trifluoromethyl)benzene sulphonamide Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC10406_msds.pdf]

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023. [URL: https://www.mdpi.com/1422-8599/2023/3/M1701]

- 3,5-Bis(trifluoromethyl)benzamide Product Information. Chem-Impex. [URL: https://www.chemimpex.com/products/07135]

- 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5045_msds.pdf]

- 3,5-Bis(Trifluoromethyl)Benzamide 98.0%(GC) Product Information. PureSynth. [URL: https://www.puresynth.com/product/3-5-bis-trifluoromethyl-benzamide-98-0-gc-22227-26-5]

- 3,5-BIS(TRIFLUOROMETHYL)BENZAMIDINE HYDROCHLORIDE Product Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82538209.htm]

- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/19/6784]

- 3,5-Bis(trifluoromethyl)benzamide Physical Properties. Cheméo. [URL: https://www.chemeo.com/cid/31-929-6/3-5-Bis-trifluoromethyl-benzamide.pdf]

- Process for the preparation 3,5-bis(trifluoromethyl)benzylalcohol. European Patent Office, EP 1673329 B1. [URL: https://data.epo.

- Benzamidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzamidine]

- 3,5-bis(trifluoromethyl)benzamidine hydrochloride Compound Summary. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13590400]

- 3,5-Bis-trifluoromethyl-benzamidine; hydrochloride Product Information. Acorn Pharmatech. [URL: https://www.acint.co.uk/product-97603-94-6.html]

- 3,5-Bis(trifluoromethyl)benzamide Chemical Details. U.S. Environmental Protection Agency (EPA). [URL: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID80176772]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents, US6489507B1. [URL: https://patents.google.

- Benzamidine Sepharose 6B Technical Manual. Cytiva. [URL: https://www.cytivalifesciences.com/en/us/shop/chromatography/resins/affinity/benzamidine-sepharose-6b-p-00500]

- Aspects of the mechanisms of action of benzydamine. International Journal of Tissue Reactions, 1985. [URL: https://pubmed.ncbi.nlm.nih.gov/4044146/]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 2024. [URL: https://www.mdpi.com/1424-8247/17/2/236]

- 3,5-bis(trifluoromethyl)benzamidine hydrochloride Product Information. VSNCHEM. [URL: https://www.vsnchem.com/product/vz25643]

- Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database. [URL: https://www.merops.ac.uk/inhibitor/S01.151]

- Primer on Drug Interferences with Test Results. ASHP Publications. [URL: https://www.ashp.org/-/media/store-files/p2418-sample-chapter-1.pdf]

- Screening of Reagents for Conversion of Benzamide 1a into Nitrile 2a. ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-Reagents-for-Conversion-of-Benzamide-1a-into-Nitrile-2a_tbl3_236146095]

- Interferences in Immunoassay. Clinical Biochemistry, 2005. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7138542/]

- In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine? ResearchGate. [URL: https://www.researchgate.net/post/In_what_conditions_the_reaction_of_conversion_of_4-amino_benzonitrile_fail_to_give_135-tris-4-aminophenyltriazine]

- Selective inhibition of large-to-small surfactant aggregate conversion by serine protease inhibitors of the bis-benzamidine type. American Journal of Physiology-Lung Cellular and Molecular Physiology, 2003. [URL: https://pubmed.ncbi.nlm.nih.gov/12388347/]

- Controlling Interfering Antibodies in Diagnostic Assays. Merck Millipore. [URL: https://www.merckmillipore.com/US/en/wp-content/uploads/2016/09/Controlling-Interfering-Antibodies-in-Diagnostic-Assays-White-Paper.pdf]

- A comparative study on the inhibition of bovine beta-trypsin by bis-benzamidines diminazene and pentamidine by X-ray crystallography and ITC. RCSB PDB, 2010. [URL: https://www.rcsb.org/structure/3GY5]

- Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. PyEMMA, 2015. [URL: http://www.emma-project.

- Common Interferences in Drug Testing. Bluth Bio Industries. [URL: https://bluthbi.com/wp-content/uploads/2021/07/Common-Interferences-in-Drug-Testing.pdf]

- Issues using TBA azide. Reddit, 2023. [URL: https://www.reddit.com/r/Chempros/comments/10au90o/issues_using_tba_azide/]

- Interference of Therapeutic Antibodies in HLA Antibody Detection Assays. American Society for Histocompatibility and Immunogenetics. [URL: https://www.ashi-hla.org/images/uploads/JOINT_EDUCATIONAL_INITIATIVES-TECHNOLOGISTS_AFFAIRS_CERTIFICATION_EXAM_STUDY_GUIDE_PART_3_-_SHORT_STUDY_MATERIALS_Interference_of_Therapeutic_Antibodies_in_HLA_Antibody_Detection_Assays.pdf]

- 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-5-bis-trifluoromethyl-benzamidine-hydrochloride-97603-94-6]

- SPOILER !!!!!!!Help with question 31 on AAMC Fl 3 P/S. Reddit, 2020. [URL: https://www.reddit.com/r/Mcat/comments/hbf971/spoiler_help_with_question_31_on_aamc_fl_3_ps/]

- Water regulates the residence time of Benzamidine in Trypsin. arXiv, 2022. [URL: https://arxiv.org/abs/2204.05572]

- Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 2025. [URL: https://www.mdpi.com/1420-3049/30/17/3890]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemeo.com [chemeo.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3,5-BIS(TRIFLUOROMETHYL)BENZAMIDINE HYDROCHLORIDE CAS#: 97603-94-6 [m.chemicalbook.com]

- 5. pure-synth.com [pure-synth.com]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

- 7. MEROPS - the Peptidase Database [ebi.ac.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 13. 97603-94-6 | MFCD00276604 | 3,5-Bis-trifluoromethyl-benzamidine; hydrochloride | acints [acints.com]

- 14. vsnchem.com [vsnchem.com]

- 15. PubChemLite - 3,5-bis(trifluoromethyl)benzamidine hydrochloride (C9H6F6N2) [pubchemlite.lcsb.uni.lu]

3,5-Bis-trifluoromethyl-benzamidine handling and safety precautions

Technical Support Center: 3,5-Bis-trifluoromethyl-benzamidine

Welcome to the technical support guide for 3,5-Bis-trifluoromethyl-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. The following information is synthesized from safety data sheets of structurally similar compounds, established laboratory protocols, and peer-reviewed literature to provide a comprehensive guide.

Section 1: Compound Identification and Properties

3,5-Bis-trifluoromethyl-benzamidine is a specialized organic compound, notable for its two trifluoromethyl groups which enhance its chemical stability and lipophilicity.[1] These properties make it a valuable intermediate in the synthesis of pharmaceuticals, particularly for metabolic disorders and cancer therapies, as well as in the development of advanced materials.[1][2]

| Property | Value | Source |

| Chemical Name | 3,5-Bis-trifluoromethyl-benzamidine | - |

| CAS Number | 97603-94-6 (hydrochloride form) | [3] |

| Molecular Formula | C₉H₆F₆N₂ | Inferred |

| Molecular Weight | 256.15 g/mol | Inferred |

| Appearance | White to off-white crystalline powder (typical for related compounds) | [2] |

| Melting Point | 162 - 165 °C (for the analogous benzamide) | [1] |

Section 2: Safety First - Hazard Identification & PPE

This section addresses the critical safety protocols required for handling 3,5-Bis-trifluoromethyl-benzamidine. The hazard profile is based on data from its close structural analog, 3,5-Bis(trifluoromethyl)benzamide, and general principles for handling aromatic amines and fluorinated compounds.

Q1: What are the primary health hazards associated with 3,5-Bis-trifluoromethyl-benzamidine and its analogs?

Answer: Based on data for the analogous compound 3,5-Bis(trifluoromethyl)benzamide, this chemical should be treated as hazardous. The primary hazards include:

-

Acute Oral Toxicity: The analog is classified as harmful if swallowed.[4]

-

Skin Irritation: It is expected to cause skin irritation upon contact.[4]

-

Serious Eye Irritation: Direct contact will likely cause serious eye irritation.[4]

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[4][5]

Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Answer: A comprehensive PPE strategy is essential to minimize exposure.[6] Administrative and engineering controls, such as working in a certified chemical fume hood, should always be the first line of defense.[7][8]

-

Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards.[8][9] For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[9][10]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[10][11] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.[8]

-

Body Protection: A flame-resistant lab coat (e.g., Nomex) must be worn and fully buttoned.[8] Long pants and closed-toe, closed-heel shoes are required to cover all skin.[8][9] For larger quantities or increased risk of spills, chemical-resistant aprons or coveralls are recommended.[6]

-

Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[7][12] If engineering controls are insufficient, a NIOSH-approved respirator is required.[7][11]

Section 3: Handling, Storage, and Incompatibility

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring laboratory safety.

Q3: What is the standard procedure for safely handling 3,5-Bis-trifluoromethyl-benzamidine powder?

Answer: The primary goal is to prevent dust generation and personal contact.[7][13] The following workflow should be adopted:

Caption: Standard workflow for handling solid 3,5-Bis-trifluoromethyl-benzamidine.

Q4: What are the optimal storage conditions for this compound?

Answer: To ensure long-term stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][14] It should be stored away from incompatible materials.[7] Many suppliers recommend refrigeration (2–8 °C) for benzamidine derivatives to maximize shelf life.[14]

Q5: What substances are incompatible with 3,5-Bis-trifluoromethyl-benzamidine?